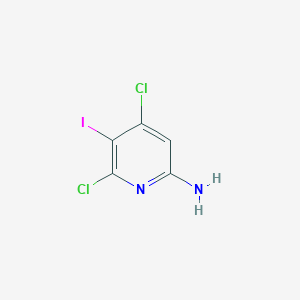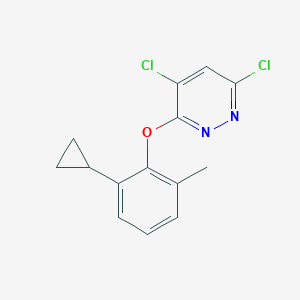
4,6-Dichloro-5-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-5-methylnicotinamide is a chemical compound with the molecular formula C7H6Cl2N2O and a molecular weight of 205.04134 g/mol . It is also known by its alternative name, 4,6-Dichloro-5-methyl-3-pyridinecarboxamide . This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a nicotinamide core, making it a derivative of nicotinamide.
Métodos De Preparación
The synthesis of 4,6-Dichloro-5-methylnicotinamide typically involves the chlorination of 5-methylnicotinamide. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete chlorination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
4,6-Dichloro-5-methylnicotinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted nicotinamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amine derivatives.
Hydrolysis: Under acidic or basic conditions, the amide group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,6-Dichloro-5-methylnicotinamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-5-methylnicotinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular pathways involved are still under investigation, but it is believed to interact with nicotinamide-related pathways .
Comparación Con Compuestos Similares
4,6-Dichloro-5-methylnicotinamide can be compared with other nicotinamide derivatives such as:
- 4-Chloro-5-methylnicotinamide
- 6-Chloro-5-methylnicotinamide
- 5-Methylnicotinamide
These compounds share similar structural features but differ in the number and position of chlorine atoms. The unique combination of two chlorine atoms at positions 4 and 6 in this compound imparts distinct chemical and biological properties .
Propiedades
Número CAS |
479089-95-7 |
|---|---|
Fórmula molecular |
C7H6Cl2N2O |
Peso molecular |
205.04 g/mol |
Nombre IUPAC |
4,6-dichloro-5-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H6Cl2N2O/c1-3-5(8)4(7(10)12)2-11-6(3)9/h2H,1H3,(H2,10,12) |
Clave InChI |
MBZWXTFREZMEEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CN=C1Cl)C(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)





![6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13681619.png)





